N-cyclopropyl-N-(2-ethoxybenzyl)-5-(pyrrolidin-1-ylmethyl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-N-(2-ethoxybenzyl)-5-(pyrrolidin-1-ylmethyl)-2-furamide, also known as CPP-115, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA in the brain. Inhibition of this enzyme leads to an increase in GABA levels, which has been shown to have a range of therapeutic effects.
作用機序
The mechanism of action of N-cyclopropyl-N-(2-ethoxybenzyl)-5-(pyrrolidin-1-ylmethyl)-2-furamide is through inhibition of GABA aminotransferase, which leads to an increase in GABA levels in the brain. GABA is the primary inhibitory neurotransmitter in the brain and plays a crucial role in regulating neuronal excitability. By increasing GABA levels, N-cyclopropyl-N-(2-ethoxybenzyl)-5-(pyrrolidin-1-ylmethyl)-2-furamide has been shown to have a range of therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-cyclopropyl-N-(2-ethoxybenzyl)-5-(pyrrolidin-1-ylmethyl)-2-furamide are primarily related to its ability to increase GABA levels in the brain. GABA has been shown to have a range of effects on neuronal excitability, including reducing the firing rate of neurons and reducing the release of excitatory neurotransmitters. This leads to a reduction in overall neuronal activity and has been shown to have therapeutic effects in a range of neurological and psychiatric disorders.
実験室実験の利点と制限
One of the main advantages of N-cyclopropyl-N-(2-ethoxybenzyl)-5-(pyrrolidin-1-ylmethyl)-2-furamide for lab experiments is its potency and selectivity for GABA aminotransferase. This allows for precise manipulation of GABA levels in the brain and has been shown to have a range of therapeutic effects. However, one limitation of N-cyclopropyl-N-(2-ethoxybenzyl)-5-(pyrrolidin-1-ylmethyl)-2-furamide is that it is not suitable for long-term use due to the potential for tolerance and dependence.
将来の方向性
There are several future directions for research on N-cyclopropyl-N-(2-ethoxybenzyl)-5-(pyrrolidin-1-ylmethyl)-2-furamide. One area of interest is the potential for N-cyclopropyl-N-(2-ethoxybenzyl)-5-(pyrrolidin-1-ylmethyl)-2-furamide in the treatment of addiction. It has been shown to have efficacy in animal models of addiction and may have potential in the treatment of substance use disorders in humans. Another area of interest is the potential for N-cyclopropyl-N-(2-ethoxybenzyl)-5-(pyrrolidin-1-ylmethyl)-2-furamide in the treatment of certain types of cancer. It has been shown to have antitumor effects in preclinical studies and may have potential as a novel cancer therapy. Finally, further research is needed to fully understand the long-term effects of N-cyclopropyl-N-(2-ethoxybenzyl)-5-(pyrrolidin-1-ylmethyl)-2-furamide on neuronal function and to identify any potential side effects or limitations for clinical use.
合成法
N-cyclopropyl-N-(2-ethoxybenzyl)-5-(pyrrolidin-1-ylmethyl)-2-furamide can be synthesized using a multi-step process involving the reaction of various chemical intermediates. The synthesis method has been extensively studied and optimized to ensure high yields and purity of the final product. The details of the synthesis method are beyond the scope of this paper but can be found in the scientific literature.
科学的研究の応用
N-cyclopropyl-N-(2-ethoxybenzyl)-5-(pyrrolidin-1-ylmethyl)-2-furamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have efficacy in a range of animal models of neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. In addition, N-cyclopropyl-N-(2-ethoxybenzyl)-5-(pyrrolidin-1-ylmethyl)-2-furamide has been shown to have potential in the treatment of certain types of cancer.
特性
IUPAC Name |
N-cyclopropyl-N-[(2-ethoxyphenyl)methyl]-5-(pyrrolidin-1-ylmethyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-2-26-20-8-4-3-7-17(20)15-24(18-9-10-18)22(25)21-12-11-19(27-21)16-23-13-5-6-14-23/h3-4,7-8,11-12,18H,2,5-6,9-10,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGMYIRIFWSVAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN(C2CC2)C(=O)C3=CC=C(O3)CN4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。